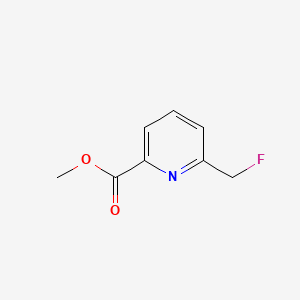
Methyl 6-(fluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-(fluoromethyl)picolinate” is a chemical compound with the CAS Number: 1209248-98-5 . Its molecular weight is 169.16 and its IUPAC name is methyl 6-(fluoromethyl)-2-pyridinecarboxylate . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 6-(fluoromethyl)picolinate” is 1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-(fluoromethyl)picolinate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 6-(fluoromethyl)picolinate: is a valuable intermediate in organic synthesis. Its fluoromethyl group can participate in various chemical reactions, making it a versatile building block for constructing complex organic molecules. This compound can be used to synthesize a wide range of pharmaceuticals, agrochemicals, and polymers by introducing fluorine-containing moieties, which often enhance the biological activity and stability of these substances .
Medicinal Chemistry
In medicinal chemistry, Methyl 6-(fluoromethyl)picolinate is used to develop new drug candidates. The fluoromethyl group is particularly interesting because it can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). It is also known to increase the lipophilicity and membrane permeability of molecules, which can be beneficial in drug design .
Agricultural Chemistry
This compound finds applications in agricultural chemistry for the synthesis of novel pesticides and herbicides. The introduction of a fluoromethyl group into active ingredients can lead to compounds with enhanced insecticidal or herbicidal activity. Researchers are exploring its use in developing safer and more effective agrochemicals that require lower dosages and have reduced environmental impact .
Material Science
Methyl 6-(fluoromethyl)picolinate: can be used in material science, particularly in the development of new polymeric materials. Fluorinated polymers exhibit unique properties such as resistance to solvents, acids, and bases, thermal stability, and low surface energy. These characteristics make them suitable for a variety of applications, including coatings, films, and advanced composite materials .
Catalysis
The compound is also being studied as a ligand in catalysis. Its picolinate moiety can coordinate to metal centers, forming catalysts that can be used in various organic transformations. These catalysts can facilitate reactions such as hydrogenation, carbon-carbon bond formation, and oxidation, which are crucial in the synthesis of fine chemicals .
Fluorine-19 NMR Studies
Due to the presence of a fluorine atom, Methyl 6-(fluoromethyl)picolinate is an excellent candidate for fluorine-19 nuclear magnetic resonance (NMR) studies. This application is significant in both academic research and industrial settings, as fluorine NMR can provide valuable insights into the structure and dynamics of fluorinated organic compounds .
Environmental Chemistry
In environmental chemistry, researchers use Methyl 6-(fluoromethyl)picolinate to study the environmental fate of fluorinated compounds. Understanding how these compounds degrade and interact with natural systems is essential for assessing their environmental impact and for the development of biodegradable alternatives .
Computational Chemistry
Lastly, Methyl 6-(fluoromethyl)picolinate is used in computational chemistry to model and predict the behavior of fluorinated compounds. Computational methods can simulate how this molecule interacts with biological targets, which is useful in the early stages of drug discovery and in the design of new materials .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-(fluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNMRGFPSHLQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(fluoromethyl)picolinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

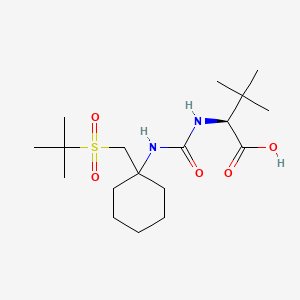
![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)
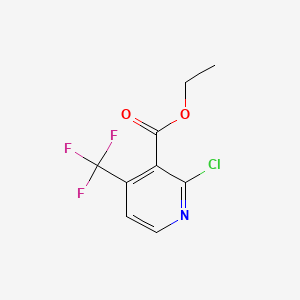
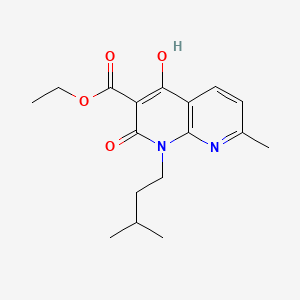
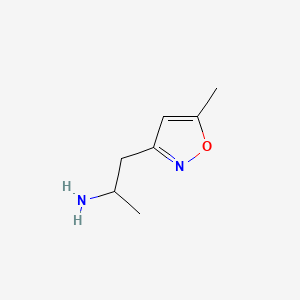
![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)
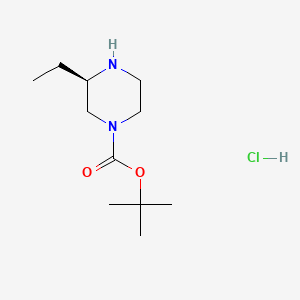
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)
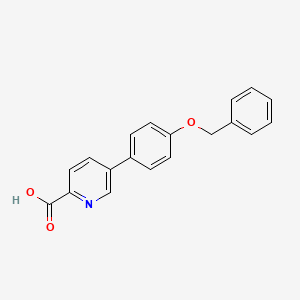

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)